molecular formula C18H21N3O3 B12899748 6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823792-98-9

6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12899748
CAS No.: 823792-98-9
M. Wt: 327.4 g/mol
InChI Key: KEKSQBTXVDEMLU-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form intermediate chalcones, followed by cyclization and functional group modifications to introduce the pyrimidine and morpholine rings. The reaction conditions often require the use of catalysts such as palladium (II) and oxidizing agents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)butan-1-one: Shares the hydroxyphenyl and butanone moieties but lacks the pyrimidine and morpholine rings.

    2-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the extended structure of the target compound.

    Morpholine: A simpler structure that provides the morpholine ring but lacks the complexity of the full compound.

Uniqueness: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

823792-98-9

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

1-[2-(2-hydroxyphenyl)-4-morpholin-4-ylpyrimidin-5-yl]butan-1-one

InChI

InChI=1S/C18H21N3O3/c1-2-5-15(22)14-12-19-17(13-6-3-4-7-16(13)23)20-18(14)21-8-10-24-11-9-21/h3-4,6-7,12,23H,2,5,8-11H2,1H3

InChI Key

KEKSQBTXVDEMLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3O

Origin of Product

United States

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